molecular formula C17H20N4O4 B3075497 methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate CAS No. 1031487-16-7

methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate

Cat. No.: B3075497
CAS No.: 1031487-16-7
M. Wt: 344.4 g/mol
InChI Key: RKIXIEPNIZGVJL-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of enzyme inhibition. This molecule features a complex architecture combining a benzoate ester with a fused triazolo-azepine ring system, a structure often associated with bioactive properties. While specific published data on this exact compound is limited, its core scaffold is highly analogous to compounds investigated as potent inhibitors of serine proteases and other hydrolytic enzymes. The molecular framework suggests potential as a mechanism-based inhibitor or an electrophilic trap for nucleophilic residues in enzyme active sites, which is a valuable strategy for developing chemical probes and therapeutic leads source . Researchers utilize this compound to explore novel signaling pathways, study enzyme kinetics, and develop new treatments for conditions where protease activity is dysregulated, such as in coagulation disorders, inflammatory diseases, and certain cancers source . Its detailed characterization, including high-performance liquid chromatography (HPLC) for purity and mass spectrometry (MS) for structural confirmation, ensures reliability for experimental use. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-25-16(23)12-7-4-5-8-13(12)18-15(22)11-21-17(24)20-10-6-2-3-9-14(20)19-21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXIEPNIZGVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate (CAS Number: 1031487-16-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H20_{20}N4_{4}O4_{4}, with a molecular weight of 344.4 g/mol. The compound features a triazoloazepine core which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC17_{17}H20_{20}N4_{4}O4_{4}
Molecular Weight344.4 g/mol
CAS Number1031487-16-7

Research indicates that compounds similar to this compound may exhibit neurotropic and cytoprotective properties. These properties are often mediated through interactions with various receptors and pathways involved in neuronal repair and regeneration.

  • Neurotropic Effects : In studies involving neuronal models such as PC12 cells, compounds in this class have shown the ability to promote neurite outgrowth and enhance neuronal survival under stress conditions .
  • Receptor Interactions : Compounds bearing similar structural motifs have been reported to interact with G-protein coupled receptors (GPCRs), influencing pathways related to inflammation and neuroprotection. For instance, agonistic activity on α2A adrenergic receptors has been noted .

Therapeutic Potential

The therapeutic implications of this compound may extend to:

  • Neurodegenerative Diseases : By promoting neuronal health and regeneration.
  • Pain Management : Through modulation of pain pathways via receptor interactions.

Case Studies

A study focusing on similar compounds demonstrated significant neuroprotective effects in animal models of spinal cord injury. The treatment resulted in improved functional recovery and increased axonal regrowth .

Safety Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown acceptable toxicity levels in preliminary studies. Blood biochemistry analyses indicated normal liver and kidney functions post-treatment in animal models .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups in the structure are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProductsReferences
Ester Hydrolysis Aqueous NaOH (pH >12), reflux2-{[(3-Oxo-6,7,8,9-tetrahydro-3H- triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoic acid
Amide Hydrolysis Concentrated HCl, 100°C3-Oxo-6,7,8,9-tetrahydro-3H- triazolo[4,3-a]azepin-2(5H)-yl acetic acid + 2-aminobenzoic acid methyl ester

Key Findings :

  • The methyl benzoate group undergoes saponification to yield the corresponding carboxylic acid under alkaline conditions .

  • Acidic hydrolysis of the acetamide linkage cleaves the bond between the triazoloazepinone and benzoate moieties .

Nucleophilic Substitution

The triazoloazepinone ring may participate in nucleophilic substitution at the acetamide nitrogen or via ring-opening pathways.

Reaction TypeReagentsProductsReferences
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃N-Alkylated derivatives at the acetamide nitrogen
Ring-Opening Strong bases (e.g., LDA)Bicyclic amine intermediates

Key Findings :

  • Alkylation at the acetamide nitrogen enhances solubility and modifies pharmacological activity .

  • Ring-opening reactions under basic conditions (e.g., LDA) generate intermediates for further functionalization .

Reduction Reactions

Selective reduction of the triazoloazepinone core or ester groups is feasible.

Reaction TypeReagentsProductsReferences
Ester Reduction LiAlH₄, THF2-{[(3-Oxo-6,7,8,9-tetrahydro-3H- triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzyl alcohol
Amide Reduction BH₃·THFSecondary amine derivatives

Key Findings :

  • LiAlH₄ reduces the ester to a primary alcohol without affecting the amide bond .

  • Borane complexes selectively reduce the amide to generate amine derivatives .

Cross-Coupling Reactions

The benzoate moiety may undergo palladium-catalyzed coupling if halogenated derivatives are synthesized.

Reaction TypeCatalystsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl-substituted analogs
Buchwald-Hartwig Amination Pd(OAc)₂, XantphosN-Aryl derivatives

Key Findings :

  • Halogenation at the benzoate ring enables Suzuki coupling for biaryl synthesis .

  • Buchwald-Hartwig amination introduces aryl/heteroaryl groups at the amide nitrogen .

Cyclization and Ring Functionalization

The triazoloazepinone core can undergo cycloaddition or electrophilic substitution.

Reaction TypeConditionsProductsReferences
1,3-Dipolar Cycloaddition Nitrile oxides, Cu(I) catalystsFused triazole derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄Nitro-substituted analogs

Key Findings :

  • Cycloaddition reactions expand the heterocyclic framework .

  • Nitration occurs preferentially at the benzoate ring’s meta position .

Stability and Degradation

The compound exhibits sensitivity to light and moisture, leading to decomposition pathways:

Degradation PathwayConditionsByproductsReferences
Photodegradation UV lightOxidized triazoloazepinone + demethylated benzoate
Hydrolytic Degradation High humidityHydrolysis products (see §1)

Key Findings :

  • Storage under inert atmosphere and low temperatures is recommended to prevent degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Potential Applications
Target Compound: Methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate C₁₆H₁₈N₄O₄ (inferred) 330.13 Triazoloazepine, acetyl-amino linker, benzoate ester Unknown (likely medicinal chemistry)
2-Ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid C₁₀H₁₅N₃O₃ 225.24 Ethyl group, carboxylic acid Pharmaceutical intermediates
2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetic Acid C₉H₁₃N₃O₃ 211.22 Acetic acid side chain Chemical synthesis
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, benzoate ester Herbicide

Key Observations:

Triazoloazepine vs. In contrast, compounds (e.g., metsulfuron-methyl) utilize a 1,3,5-triazine ring, common in sulfonylurea herbicides.

Functional Group Variations: The acetyl-amino linker in the target compound distinguishes it from the carboxylic acid () or acetic acid () substituents in related triazoloazepines. These groups influence solubility and target binding. The benzoate ester in the target compound is structurally analogous to herbicide sulfonylureas (), though the absence of a sulfonylurea group suggests divergent biological roles.

Research Findings and Implications

Limitations and Gaps:

  • No direct data on the target compound’s synthesis, bioactivity, or stability are provided in the evidence. Further experimental validation is required.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate?

A multi-step synthesis is typically employed, involving:

  • Step 1 : Reacting trichlorotriazine derivatives with phenol or substituted phenols (e.g., 4-methoxyphenol) in the presence of a base like DIPEA at low temperatures (-35°C) to form intermediate triazine structures .
  • Step 2 : Introducing the acetylated triazoloazepine moiety via nucleophilic substitution or coupling reactions. For example, vanillin derivatives can be used to introduce formyl groups under controlled temperatures (40°C) .
  • Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) to isolate the final product, with yields >85% achievable under optimized conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

  • ¹H/¹³C NMR : Confirm functional groups (e.g., acetyl, benzoate ester) via characteristic shifts. For example, methoxy groups appear as singlets at δ 3.76–3.86 ppm, and aromatic protons resonate between δ 6.8–8.2 ppm .
  • X-ray crystallography : Resolve crystal packing and stereochemistry. Monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 28.421 Å, β = 112.65°) are typical for related triazoloazepine derivatives .
  • HPLC : Assess purity (>97%) using reverse-phase columns and UV detection, as described for structurally similar benzoate esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

  • Temperature control : Maintain 40–45°C during coupling to balance reactivity and side-product formation .
  • Catalyst selection : Use DIPEA (1.5–2.0 equiv.) as a non-nucleophilic base to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, reducing aggregation and incomplete reactions .

Q. What computational strategies are effective for predicting target interactions or stability?

  • Adapt-cMolGPT : A generative pre-trained transformer model fine-tuned for target-specific molecular generation. This tool predicts binding affinities by analyzing structural motifs (e.g., triazoloazepine rings) against protein targets .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability of the acetylated amino group .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .
  • Comparative analysis : Cross-reference with published data for analogous compounds, such as methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate, to identify consistent spectral trends .

Methodological Notes

  • Synthesis troubleshooting : If crystallization fails, use anti-solvent methods (e.g., adding hexane to EtOAC solutions) to precipitate the compound .
  • Stability testing : Monitor degradation under oxidative conditions (e.g., H₂O₂ in methanol) via LC-MS to identify labile functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate

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